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Introduction

XOMA-629 is a synthetic, proprietary, patented antimicrobial peptide that was under
development by XOMA Ltd. as a topical treatment for bacterial skin infections, primarily
impetigo.[1] The peptide is a derivative of human bactericidal/permeability-increasing protein
(BPI), a key component of the innate immune system's defense against invading microbes.[1]
Although its development was halted in the clinical phase, the discovery and preclinical
evaluation of XOMA-629 provide valuable insights into the therapeutic potential of BPI-derived
peptides. This technical guide synthesizes the available information on the discovery,
mechanism of action, and development of XOMA-629.

Discovery and Design

XOMA-629 originates from the N-terminal region of human BPI, a 55 kDa protein found in the
azurophilic granules of polymorphonuclear leukocytes. This N-terminal fragment is known to
harbor the full antibacterial and lipopolysaccharide (LPS)-neutralizing activities of the full-length
protein. XOMA has been a key player in researching and developing BPI-based therapeutics,
with numerous patents covering BPI protein products and their various medical applications.

The precise amino acid sequence of XOMA-629 is KLFR-(d-naphtho-Ala)-QAK-(d-naphtho-
Ala). This sequence includes non-standard amino acids (d-naphthylalanine), suggesting a
design aimed at enhancing stability and efficacy.
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The general discovery process for a synthetic antimicrobial peptide like XOMA-629 can be
visualized as follows:

Discovery Phase Preclinical Development
Identify Lead Protein (BPI) In Vitro Efficacy Testing
; i
Characterize Active Domain (N-terminus) Safety and Toxicology Studies
; i
Peptide Library Synthesis Formulation Development (Topical Gel)
;
In Vitro Screening

Optimizatjon Phase
Y

Lead Peptide Identification

:

Structure-Activity Relationship (SAR) Studies

:

Sequence Moadification (e.g., non-standard amino acids)

:

Candidate Selection (XOMA-629)

!

Preclinical Development
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Fig. 1: Generalized workflow for the discovery and preclinical development of a synthetic
antimicrobial peptide.

Mechanism of Action

XOMA-629 is reported to have a unique mechanism of action that involves the disruption of the
bacterial membrane but is not driven by pore-forming lysis.[1] This is consistent with the known
mechanism of its parent protein, BPI. BPI and its N-terminal fragments have a high affinity for
the lipopolysaccharides (LPS) that are major components of the outer membrane of Gram-
negative bacteria. The binding of BPI to LPS leads to a series of events that compromise the
integrity of the bacterial cell envelope, ultimately leading to cell death. While XOMA-629 was
also shown to be effective against Gram-positive bacteria, which lack LPS, the precise
molecular interactions leading to membrane disruption in these organisms have not been

publicly detailed.

The proposed mechanism of action for BPI-derived peptides against Gram-negative bacteria is

illustrated below:
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Fig. 2: Proposed mechanism of action of XOMA-629 against Gram-negative bacteria.

Preclinical and Clinical Development
In Vitro Activity

Preclinical in vitro studies demonstrated that XOMA-629 has rapid and potent antimicrobial
activity against several bacterial strains known to cause impetigo.[1] These include:
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» Streptococcus pyogenes
¢ Methicillin-sensitive Staphylococcus aureus (MSSA)
o Methicillin-resistant Staphylococcus aureus (MRSA)

XOMA-629 was also reported to be active against several multi-drug resistant strains of MRSA.
[1] An important characteristic highlighted in preclinical data was a low potential for the
development of antimicrobial resistance.[1]

Table 1: Summary of XOMA-629 In Vitro Antimicrobial Activity

Target Organism Activity Quantitative Data (MIC)

Streptococcus pyogenes Potent Not publicly available

Methicillin-sensitive
Staphylococcus aureus Potent Not publicly available
(MSSA)

Methicillin-resistant

Staphylococcus aureus Potent Not publicly available
(MRSA)
Multi-drug resistant MRSA Active Not publicly available

Note: MIC (Minimum Inhibitory Concentration) values from preclinical studies have not been
made publicly available.

Clinical Trials

In July 2008, XOMA initiated a Phase 2a clinical trial to evaluate a 1% topical gel formulation of
XOMA-629 for the treatment of primary impetigo.[1]

Table 2: XOMA-629 Phase 2a Clinical Trial Design
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Parameter Details
Indication Primary Impetigo
Phase 2a

To assess the safety and efficacy of 1% XOMA-

Objective )

629 topical gel.
Comparator Control cream for impetigo.
Patient Population 45 patients with primary impetigo.
Dosing Regimen Three times per day for five days.

] ] Clinical success one week after the last day of
Primary Endpoint
treatment.

Preliminary data from this study was anticipated in the fourth quarter of 2008.[1] However, in
November 2008, XOMA announced the suspension of the development of XOMA-629 due to
economic conditions at the time.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of XOMA-629 have not been
published. However, standard methodologies for assessing the in vitro efficacy of antimicrobial
peptides were likely employed.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a
microorganism, is a standard measure of in vitro antimicrobial activity. A typical protocol for
determining the MIC of a peptide like XOMA-629 would be the broth microdilution method.

o Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.qg.,
S. aureus) is prepared in a suitable growth medium (e.g., Mueller-Hinton broth) to a
concentration of approximately 5 x 10"5 colony-forming units (CFU)/mL.

» Peptide Dilution Series: A serial two-fold dilution of XOMA-629 is prepared in the growth
medium in a 96-well microtiter plate.
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 Inoculation: Each well containing the diluted peptide is inoculated with the bacterial
suspension. Control wells with no peptide (growth control) and no bacteria (sterility control)
are also included.

 Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.

e MIC Determination: The MIC is determined as the lowest concentration of XOMA-629 at
which there is no visible bacterial growth (turbidity).

Time-Kill Kinetic Assay

To assess the rate of bactericidal activity, a time-kill kinetic assay would be performed.
o Preparation: Standardized bacterial suspensions are prepared as for the MIC assay.

o Exposure: The bacterial suspensions are exposed to various concentrations of XOMA-629
(e.g., 1x, 2x, and 4x the MIC) and a no-drug control.

o Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), aliquots are taken from
each suspension.

» Quantification: The aliquots are serially diluted and plated on agar plates to determine the
number of viable bacteria (CFU/mL).

e Analysis: The change in bacterial count over time is plotted for each concentration of XOMA-
629 to determine the rate and extent of bacterial killing.

Conclusion

XOMA-629 represented a promising therapeutic candidate from the class of BPI-derived
antimicrobial peptides. Its potent in vitro activity against clinically relevant and drug-resistant
bacteria, combined with a low potential for resistance, highlighted its potential as a topical
antimicrobial agent. While its clinical development was prematurely halted, the foundational
research into XOMA-629 contributes to the broader understanding of synthetic antimicrobial
peptides and their potential to address the growing challenge of antibiotic resistance. Further
research into BPI-derived peptides with optimized properties may yet yield new and effective
anti-infective therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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